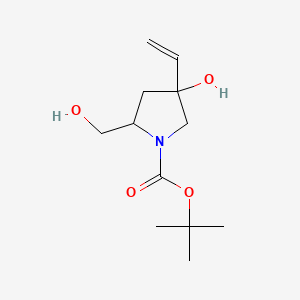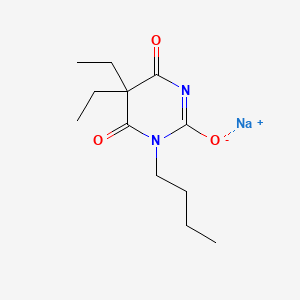
Benzonitrile, 3-hydroxy-4-isopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 3-hydroxy-4-isopropyl- is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzene ring substituted with a nitrile group, a hydroxyl group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-hydroxy-4-isopropyl- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-isopropylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve heating the mixture in the presence of a dehydrating agent such as phosphorus pentoxide or sulfuric acid.
Industrial Production Methods: Industrial production of benzonitrile, 3-hydroxy-4-isopropyl- may involve the ammoxidation of 3-hydroxy-4-isopropyltoluene. This process involves the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, at elevated temperatures. The resulting nitrile is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: Benzonitrile, 3-hydroxy-4-isopropyl- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: 3-hydroxy-4-isopropylbenzoic acid or 3-hydroxy-4-isopropylquinone.
Reduction: 3-hydroxy-4-isopropylbenzylamine.
Substitution: 3-alkoxy-4-isopropylbenzonitrile or 3-acetoxy-4-isopropylbenzonitrile.
Aplicaciones Científicas De Investigación
Benzonitrile, 3-hydroxy-4-isopropyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of benzonitrile, 3-hydroxy-4-isopropyl- depends on its specific application. In general, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The isopropyl group can affect the compound’s steric properties, impacting its binding to molecular targets.
Comparación Con Compuestos Similares
Benzonitrile, 4-hydroxy-: Similar structure but with the hydroxyl group in the para position.
Benzonitrile, 3-methoxy-4-isopropyl-: Similar structure but with a methoxy group instead of a hydroxyl group.
Benzonitrile, 3-hydroxy-4-methyl-: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: Benzonitrile, 3-hydroxy-4-isopropyl- is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
3-hydroxy-4-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-4-3-8(6-11)5-10(9)12/h3-5,7,12H,1-2H3 |
Clave InChI |
BSZVFYXOLIBPPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)



![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)

![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)


![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)
